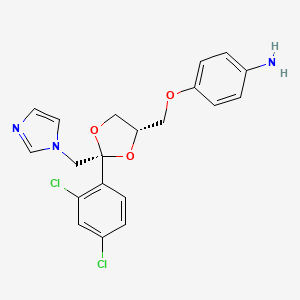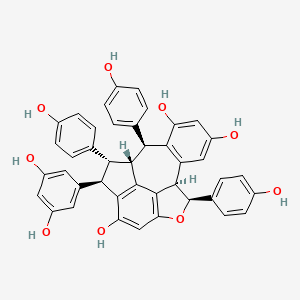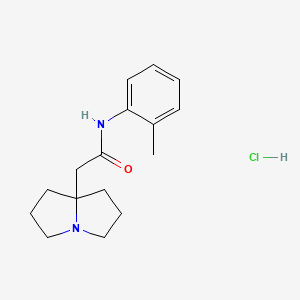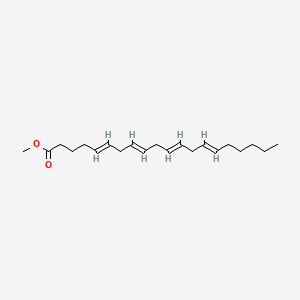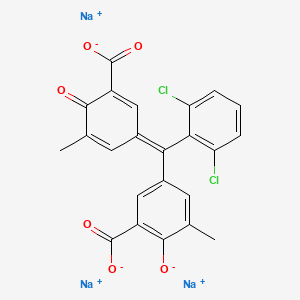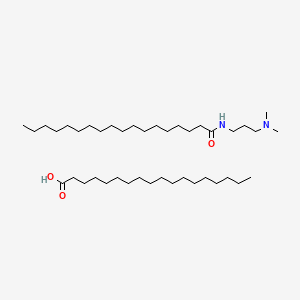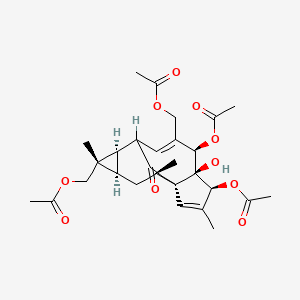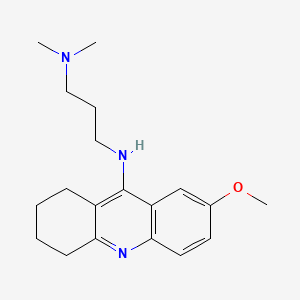
Pyrazoline, 5-(5-methyl-2-furyl)-3-(2-piperidinoethyl)-1-(p-tolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride is a synthetic organic compound that belongs to the class of pyrazolines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. A common synthetic route might include:
Condensation Reaction: The initial step involves the condensation of 5-methyl-2-furyl ketone with p-tolyl hydrazine to form the corresponding hydrazone.
Cyclization: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the pyrazoline ring.
Substitution: The pyrazoline is then reacted with 2-(piperidino)ethyl chloride to introduce the piperidinoethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazoline ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Pyrazole derivatives.
Reduction Products: Modified pyrazoline derivatives.
Substitution Products: Various substituted pyrazolines.
Applications De Recherche Scientifique
Chemistry
Catalysis: Pyrazoline derivatives are studied as catalysts in various organic reactions.
Material Science: Used in the development of new materials with unique properties.
Biology
Antimicrobial Activity: Exhibits potential antimicrobial properties against various pathogens.
Antioxidant Activity: Studied for its antioxidant properties.
Medicine
Pharmacology: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Used in the development of agrochemicals.
Dyes and Pigments: Utilized in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 5-(5-Methyl-2-furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Inhibits specific enzymes involved in biological pathways.
Receptor Binding: Binds to specific receptors to exert its effects.
Pathways Involved: May involve pathways related to oxidative stress, inflammation, and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Furyl)-3-(2-(piperidino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
- 5-(5-Methyl-2-furyl)-3-(2-(morpholino)ethyl)-1-(p-tolyl)-1H-pyrazoline hydrochloride
Uniqueness
- Structural Features : The presence of the 5-methyl-2-furyl group and the piperidinoethyl group makes it unique.
- Biological Activity : Exhibits distinct biological activities compared to similar compounds.
Propriétés
Numéro CAS |
102129-34-0 |
|---|---|
Formule moléculaire |
C22H30ClN3O |
Poids moléculaire |
387.9 g/mol |
Nom IUPAC |
1-[2-[3-(5-methylfuran-2-yl)-2-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]ethyl]piperidine;hydrochloride |
InChI |
InChI=1S/C22H29N3O.ClH/c1-17-6-9-20(10-7-17)25-21(22-11-8-18(2)26-22)16-19(23-25)12-15-24-13-4-3-5-14-24;/h6-11,21H,3-5,12-16H2,1-2H3;1H |
Clé InChI |
NEPDVNFEPQJAOJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(CC(=N2)CCN3CCCCC3)C4=CC=C(O4)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Phenylthieno[2,3-b]quinolin-3-ol 1,1-dioxide](/img/structure/B12785524.png)
